REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7].[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[C:6]([O:8][CH2:9][CH:10]=[CH2:11])=[O:7] |f:1.2|
|
Name
|
|
Quantity
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54.5 g
|
Type
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reactant
|
Smiles
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ClCC=1C=C(C(=O)OCC=C)C=CC1
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Name
|
|
Quantity
|
46.56 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
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after which time the mixture is filtered
|
Type
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CUSTOM
|
Details
|
The filitrate is evaporated
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in diethyl ether (500 mL)
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Type
|
WASH
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Details
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washed with water (1×200 mL), 5% sodium sulfite solution (1×200 mL) and brine (1×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ICC=1C=C(C(=O)OCC=C)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |